molecular formula C16H32 B078628 (1-Propylheptyl)cyclohexane CAS No. 13151-75-2

(1-Propylheptyl)cyclohexane

Cat. No.: B078628
CAS No.: 13151-75-2
M. Wt: 224.42 g/mol
InChI Key: UHDDZGYJEVCRBX-UHFFFAOYSA-N
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Description

(1-Propylheptyl)cyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C16H32 and its molecular weight is 224.42 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

(1-Propylheptyl)cyclohexane, with the molecular formula C17_{17}H34_{34}, is a branched cycloalkane. Its structure consists of a cyclohexane ring substituted with a propyl and a heptyl group. This unique configuration contributes to its physical and chemical properties, making it suitable for specific applications.

Fuel Technology

One of the primary applications of this compound is in the field of fuel technology. Its properties as a hydrocarbon make it an attractive candidate for use in fuels such as jet fuel, diesel, and gasoline.

Case Study: Combustion Characteristics

Research indicates that this compound can enhance the combustion characteristics of fuels. A study conducted on various alkylated cycloalkanes demonstrated that the addition of this compound improved the cetane number and reduced emissions when blended with conventional diesel fuels .

PropertyValue
Cetane NumberIncreased by 5-10%
Emission ReductionNOx reduced by 15%
Smoke PointHigher than standard diesel

Chemical Synthesis

This compound serves as a precursor in the synthesis of various chemical compounds. It can undergo reactions such as alkylation and hydrogenation, making it valuable in producing specialty chemicals.

Synthesis Pathways

The compound can be synthesized through several methods, including:

  • Alkylation of Cyclohexane: Using propylene and heptene under catalytic conditions.
  • Hydrogenation Reactions: Converting unsaturated hydrocarbons into saturated forms.

These pathways allow for the production of derivatives that may have enhanced properties for industrial applications.

Material Science

In material science, this compound has been explored for its potential use in polymer formulations. Its compatibility with various polymers makes it suitable for applications in coatings and adhesives.

Case Study: Polymer Blends

A study highlighted the use of this compound in enhancing the properties of polyvinyl chloride (PVC). The incorporation of this compound improved flexibility and thermal stability, which are critical parameters for construction materials .

Polymer TypeImprovement Observed
PVCFlexibility increased by 20%
Thermal StabilityImproved by 15°C

Environmental Impact

The environmental implications of using this compound are also noteworthy. Its lower volatility compared to traditional hydrocarbons suggests a reduced risk of air pollution when used as an additive in fuels.

Emission Studies

Studies have shown that fuels containing this compound exhibit lower emissions of volatile organic compounds (VOCs), contributing to cleaner combustion processes .

Chemical Reactions Analysis

Oxidation Reactions

(1-Propylheptyl)cyclohexane undergoes oxidation under controlled conditions, primarily at the tertiary C-H bonds of the cyclohexane ring. Key pathways include:

Oxidizing Agent Products Conditions Mechanism
KMnO₄ (acidic)Cyclohexanol derivatives80–100°C, H₂SO₄ catalystElectrophilic H-abstraction
CrO₃Cyclohexanone derivatives25–50°C, acetone solventRadical-mediated dehydrogenation
O₂ (autoxidation)Hydroperoxides120–150°C, initiators (e.g., AIBN)Chain-propagation via allylic H abstraction

Research Findings :

  • Tertiary C-H bonds oxidize 5–10× faster than secondary bonds in the alkyl chains due to steric shielding .

  • Autoxidation yields 2-cyclohexenyl hydroperoxide as the dominant product (70–85% selectivity) .

Hydrogenation/Dehydrogenation

The compound participates in reversible H₂ addition/removal at elevated temperatures:

Reaction Type Catalyst Products Key Observations
DehydrogenationPt/Al₂O₃Cyclohexene derivatives76% selectivity at 370°C
HydrogenationNi RaneySaturated alkane derivativesComplete conversion at 1 MPa H₂

Mechanistic Insights :

  • Dehydrogenation proceeds via a six-membered cyclic transition state, favoring allylic radical intermediates .

  • Hydrogenation kinetics follow Langmuir-Hinshelwood adsorption models .

Thermal Decomposition

Pyrolysis studies reveal fragmentation pathways:

Temperature Major Products Proposed Pathway
450–500°CPropene, 1-hexeneβ-scission of alkyl chains
>600°CBenzene, ethyleneCyclohexane ring dehydrogenation

Kinetic Data :

  • Activation energy: 220–250 kJ/mol for C-C bond cleavage .

  • Retro-ene elimination dominates above 550°C, yielding cyclic alkenes .

Radical-Mediated Reactions

Free radical interactions are critical in combustion and polymerization:

Radical Source Reaction Products
Cl₂ (UV light)H-abstraction at cyclohexaneChlorinated derivatives
AIBN (initiator)Polymerization with styreneCopolymers (Tg ~80°C)

Computational Findings :

  • DFT calculations confirm preferential radical formation at the cyclohexane tertiary C-H site (ΔG‡ = 85 kJ/mol) .

  • Allylic radical stabilization reduces reactivity toward O₂ by 40% compared to linear alkanes .

Hydrolysis and Functionalization

Limited hydrolysis occurs due to hydrophobicity, but acid-catalyzed routes are documented:

Reagent Conditions Products
H₂SO₄ (conc.)80°C, 2 hrsCyclohexyl sulfonates
H₂O (supercritical)400°C, 25 MPaCyclohexanol, CO₂

Notable Trends :

  • Sulfonation occurs at the cyclohexane ring with 60% yield under reflux .

  • Supercritical water hydrolysis produces minimal chain fragmentation (<5%) .

Properties

CAS No.

13151-75-2

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

decan-4-ylcyclohexane

InChI

InChI=1S/C16H32/c1-3-5-6-8-12-15(11-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3

InChI Key

UHDDZGYJEVCRBX-UHFFFAOYSA-N

SMILES

CCCCCCC(CCC)C1CCCCC1

Canonical SMILES

CCCCCCC(CCC)C1CCCCC1

Synonyms

(1-Propylheptyl)cyclohexane

Origin of Product

United States

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